molecular formula C12H24N2O2 B15175088 N,N'-Ethylenebis(N-isopropyl-acetamide) CAS No. 91565-08-1

N,N'-Ethylenebis(N-isopropyl-acetamide)

Cat. No.: B15175088
CAS No.: 91565-08-1
M. Wt: 228.33 g/mol
InChI Key: QZUURCLFKKYLFU-UHFFFAOYSA-N
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Description

N,N'-Ethylenebis(N-isopropyl-acetamide) (CAS RN: 99318-15-7) is a bis-amide compound characterized by two N-isopropyl-acetamide groups linked via an ethylene (-CH₂-CH₂-) bridge. Its molecular formula is C₁₂H₂₄N₂O₂, with a calculated molecular weight of 228.33 g/mol. The structure comprises two acetamide moieties, each substituted with an isopropyl group at the nitrogen atom, connected through a flexible ethylene spacer.

Properties

CAS No.

91565-08-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N-[2-[acetyl(propan-2-yl)amino]ethyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C12H24N2O2/c1-9(2)13(11(5)15)7-8-14(10(3)4)12(6)16/h9-10H,7-8H2,1-6H3

InChI Key

QZUURCLFKKYLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN(C(C)C)C(=O)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-Ethylenebis(N-isopropyl-acetamide) and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
N,N'-Ethylenebis(N-isopropyl-acetamide) C₁₂H₂₄N₂O₂ 228.33 Amide, ethylene bridge, isopropyl substituents Potential ligand for metal complexes; steric hindrance from isopropyl groups may limit reactivity.
N,N-Diisopropylacetamide C₈H₁₇NO 143.23 Amide, two isopropyl groups Solvent or intermediate in organic synthesis; simpler structure with high lipophilicity.
2,2'-[1,2-Ethanediylbis(methylimino)]bis[N,N-dipropyl]acetamide C₂₀H₄₂N₄O₂ 370.58 Amide, methylimino (-CH₂-NH-CH₂-) bridges, dipropyl substituents Coordination chemistry; methylimino bridges enhance hydrogen-bonding capability.
N,N'-Ethylenebis[2-(vinylsulfonyl)acetamide] C₁₀H₁₄N₂O₆S₂ 346.36 Amide, ethylene bridge, vinyl sulfonyl groups Reactive crosslinking agent in polymers; vinyl sulfonyl groups enable covalent bond formation.
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Amide, aromatic phenyl core Laboratory research (non-drug); rigid aromatic structure influences solubility and stability.

Key Comparative Insights:

Structural Complexity and Bridging Groups: The ethylene bridge in N,N'-Ethylenebis(N-isopropyl-acetamide) provides flexibility, contrasting with the rigid phenyl core in N,N'-Diacetyl-1,4-phenylenediamine .

This contrasts with the dipropyl groups in the methylimino-bridged analog, which offer longer alkyl chains for enhanced lipophilicity . Vinyl sulfonyl groups in the sulfonated analog (C₁₀H₁₄N₂O₆S₂) introduce electrophilic sites for crosslinking, a feature absent in the isopropyl-substituted target compound .

Applications: N,N-Diisopropylacetamide (C₈H₁₇NO) is primarily used as a solvent or intermediate due to its simple structure, whereas the ethylene-bridged target compound may serve specialized roles in supramolecular chemistry . The vinyl sulfonyl derivative’s reactivity makes it suitable for polymer modification, unlike the more inert isopropyl-substituted amide .

Research Findings and Functional Implications

  • Steric vs. Electronic Effects : The isopropyl groups in N,N'-Ethylenebis(N-isopropyl-acetamide) create steric bulk, which could hinder chelation with metal ions compared to less hindered analogs like N,N'-Diacetyl-1,4-phenylenediamine .
  • Solubility Trends : Ethylene-bridged compounds generally exhibit higher solubility in polar solvents than aromatic analogs (e.g., phenylenediamine derivatives), but the isopropyl substituents may reduce aqueous solubility compared to hydroxyl- or sulfonyl-containing variants .
  • Thermal Stability : Bis-amides with alkyl substituents (e.g., isopropyl or dipropyl) typically demonstrate higher thermal stability than those with reactive functional groups (e.g., vinyl sulfonyl) .

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